molecular formula C16H17N5OS B2570950 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448123-35-0

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2570950
CAS RN: 1448123-35-0
M. Wt: 327.41
InChI Key: ZRWPYNCTNGJUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a type of urea derivative, which has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of novel pyridine, naphthyridine, and other heterocyclic derivatives. For instance, derivatives of thiophene and pyridine undergo reactions to form pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives, highlighting its role in creating complex heterocyclic structures that could be of interest in various scientific fields, including pharmaceutical research (Abdelrazek et al., 2010).

Antibacterial Agents

The precursor for synthesizing heterocyclic compounds containing a sulfonamido moiety has been explored for its antibacterial potential. Such compounds, including pyridine and pyridazine derivatives, have shown significant antibacterial activity, suggesting the chemical's utility in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Molecular Interaction Studies

N-(pyridin-2-yl),N'-substituted ureas have been studied for their association with 2-amino-1,8-naphthyridines and benzoates, providing insights into hydrogen bonding and molecular complexation. Such studies are crucial in the design of molecular recognition systems and drug development processes (Ośmiałowski et al., 2013).

Antimicrobial and Anticancer Activities

The synthesis of 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide has been explored for its antimicrobial and potential anticancer activities. Such research indicates the compound's role in creating pharmacologically active agents with a broad spectrum of activity (Rathod & Solanki, 2018).

Rheology and Gelation Studies

The compound has been utilized in studies examining the rheology, morphology, and gelation of hydrogels, demonstrating its importance in materials science for developing novel gel materials with tunable physical properties (Lloyd & Steed, 2011).

QSAR Study for Antimicrobial Agents

Quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives to better understand the pharmacophoric features responsible for their antibacterial activity. Such research aids in the rational design of new antimicrobial compounds by identifying critical molecular features (Buha et al., 2012).

properties

IUPAC Name

1-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c22-16(19-12-13-4-3-11-23-13)18-8-10-21-9-6-15(20-21)14-5-1-2-7-17-14/h1-7,9,11H,8,10,12H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWPYNCTNGJUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

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